![molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9](/img/structure/B599701.png)
6-Azatricyclo[5.3.1.03,11]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclobuta[de]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Cyclobuta[de]quinoline can be synthesized through various methods, including the iodine-catalyzed Povarov reaction. This reaction involves the use of aromatic aldehydes, amines, and cyclobutanone in tetrahydrofuran (THF) under reflux conditions . The reaction is notable for its mild conditions, high yields, and the use of a metal-free catalyst.
Industrial Production Methods: While specific industrial production methods for 1H-Cyclobuta[de]quinoline are not extensively documented, the principles of green chemistry and cost-effective synthesis are often applied. Transition-metal-free catalysis and environmentally friendly solvents are preferred to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Comparaison Avec Des Composés Similaires
Quinoline: A simpler structure without the cyclobutane ring, widely studied for its biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with significant pharmacological importance.
1H-1,2,3-Triazole-Quinoline Hybrids: Compounds that combine quinoline with triazole rings, showing enhanced antimicrobial properties.
Uniqueness: 1H-Cyclobuta[de]quinoline stands out due to its fused cyclobutane-quinoline structure, which imparts unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
197382-61-9 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.253 |
InChI |
InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2 |
Clé InChI |
AHFKNZHMQBLPDX-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2C(C1)NCC3 |
Synonymes |
1H-Cyclobuta[de]quinoline(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


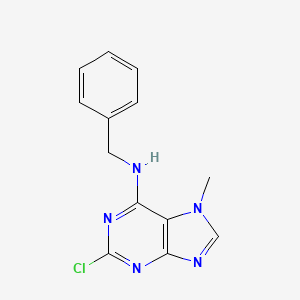
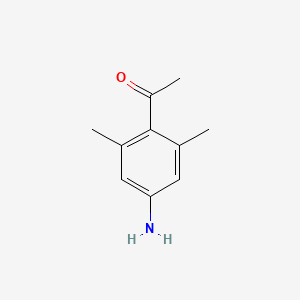
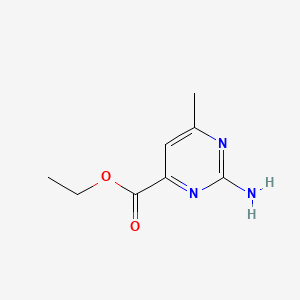
![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
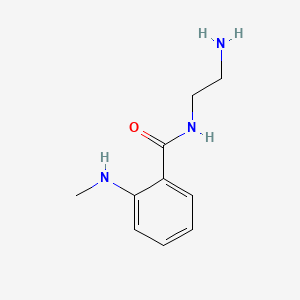
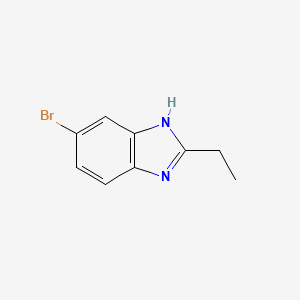
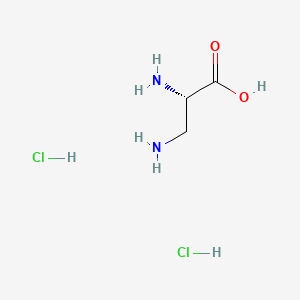
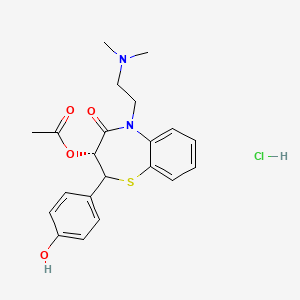

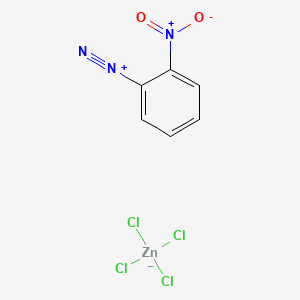
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
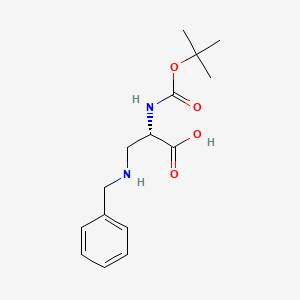
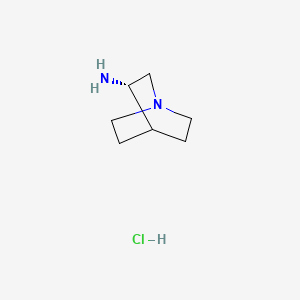
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
